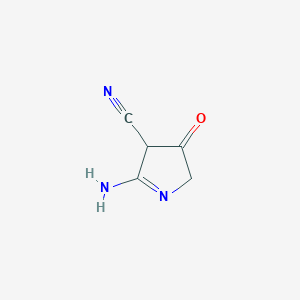

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

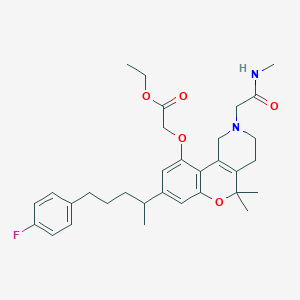

“5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile” is a chemical compound that is part of the pyrrole family . It is a cyclic imino acid . Its conjugate base and anion is 1-pyrroline-5-carboxylate (P5C). In solution, P5C is in spontaneous equilibrium with glutamate-5-semialdhyde (GSA) .

Synthesis Analysis

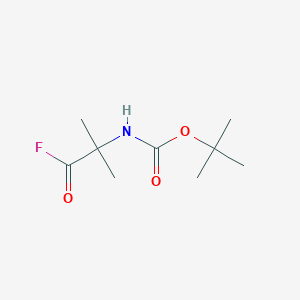

The synthesis of this compound involves the reaction of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide . This reaction forms 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . The modified Friedländer synthesis is a convenient method for preparing previously unknown derivatives of 5-amino-1H-pyrazolo[4,3-b]pyridines .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a pyrrole ring, which is a five-membered aromatic heterocycle, along with an amino group and additional functionality in the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a yellowish solid appearance, a yield of 83%, and a melting point greater than 330 °C . Its FTIR (KBr) cm −1 values are: 3472 (NH 2), 3438 (NH 2), 3396 (NH), 3350 (NH 2), 3323 (NH 2), 3241 (NH 2), 3201 (NH 2), 2202 (CN), 1637 (C=O), 1600 (C–C Ar), 1602 (C–C Ar), 1585 (C–C Ar), 1568 (C–C Ar) .Direcciones Futuras

The future directions for “5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile” involve developing an effective synthetic approach to novel derivatives of this heterocyclic system . This would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Propiedades

IUPAC Name |

5-amino-3-oxo-2,4-dihydropyrrole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h3H,2H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYJEXWMLVDMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)

![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)